Welcome to the BenchChem Online Store!
molecular formula C14H15N3O5S B8554615 Benzoic acid,3-amino-5-(aminosulfonyl)-4-[(3-methoxyphenyl)amino]-

Benzoic acid,3-amino-5-(aminosulfonyl)-4-[(3-methoxyphenyl)amino]-

Cat. No. B8554615
M. Wt: 337.35 g/mol
InChI Key: LEEWGAUKXBJFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03971819

Procedure details

By substituting 4-(m-methoxyanilino)-3-nitro-5-sulphamyl-benzoic acid for the 4-anilino-3-nitro-5-sulphamyl-benzoic acid of Example 9 B, the above compound was obtained with a melting point of 232°-234°C after recrystallization from aqueous methanol.
Name
4-(m-methoxyanilino)-3-nitro-5-sulphamyl-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-anilino-3-nitro-5-sulphamyl-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:23]=[CH:24][CH:25]=1)[NH:6][C:7]1[C:15]([S:16](=[O:19])(=[O:18])[NH2:17])=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][C:8]=1[N+:20]([O-])=O.N(C1C(S(=O)(=O)N)=CC(C(O)=O)=CC=1[N+]([O-])=O)C1C=CC=CC=1>>[NH2:20][C:8]1[CH:9]=[C:10]([CH:14]=[C:15]([S:16](=[O:19])(=[O:18])[NH2:17])[C:7]=1[NH:6][C:5]1[CH:23]=[CH:24][CH:25]=[C:3]([O:2][CH3:1])[CH:4]=1)[C:11]([OH:13])=[O:12]

Inputs

Step One
Name
4-(m-methoxyanilino)-3-nitro-5-sulphamyl-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(NC2=C(C=C(C(=O)O)C=C2S(N)(=O)=O)[N+](=O)[O-])C=CC1
Step Two
Name
4-anilino-3-nitro-5-sulphamyl-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C1=CC=CC=C1)C1=C(C=C(C(=O)O)C=C1S(N)(=O)=O)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the above compound was obtained with a melting point of 232°-234°C
CUSTOM
Type
CUSTOM
Details
after recrystallization from aqueous methanol

Outcomes

Product
Name
Type
Smiles
NC=1C=C(C(=O)O)C=C(C1NC1=CC(=CC=C1)OC)S(N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.